molecular formula C8H10Cl2O2 B14316922 prop-2-enyl 2,2-dichloropent-4-enoate CAS No. 105899-72-7

prop-2-enyl 2,2-dichloropent-4-enoate

Cat. No.: B14316922
CAS No.: 105899-72-7
M. Wt: 209.07 g/mol
InChI Key: MNCYYBVXQINYRJ-UHFFFAOYSA-N
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Description

Prop-2-enyl 2,2-dichloropent-4-enoate is an organic compound with the molecular formula C8H10Cl2O2 It is characterized by the presence of a prop-2-enyl group and a 2,2-dichloropent-4-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-enyl 2,2-dichloropent-4-enoate typically involves the reaction of prop-2-enyl alcohol with 2,2-dichloropent-4-enoic acid under esterification conditions. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl 2,2-dichloropent-4-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Hydroxyl or amino derivatives.

Scientific Research Applications

Prop-2-enyl 2,2-dichloropent-4-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, such as antiviral or anticancer properties, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of prop-2-enyl 2,2-dichloropent-4-enoate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or proteins, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Prop-2-enyl 2,2-dichloropentanoate: Similar structure but lacks the double bond in the pent-4-enoate moiety.

    Prop-2-enyl 2,2-dichlorobutanoate: Shorter carbon chain compared to pent-4-enoate.

    Prop-2-enyl 2,2-dichloropropanoate: Even shorter carbon chain and different reactivity.

Uniqueness

Prop-2-enyl 2,2-dichloropent-4-enoate is unique due to the presence of both the prop-2-enyl group and the 2,2-dichloropent-4-enoate moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

105899-72-7

Molecular Formula

C8H10Cl2O2

Molecular Weight

209.07 g/mol

IUPAC Name

prop-2-enyl 2,2-dichloropent-4-enoate

InChI

InChI=1S/C8H10Cl2O2/c1-3-5-8(9,10)7(11)12-6-4-2/h3-4H,1-2,5-6H2

InChI Key

MNCYYBVXQINYRJ-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C(=O)OCC=C)(Cl)Cl

Origin of Product

United States

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